Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate
CAS No.:
Cat. No.: VC18244124
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | methyl 2-(ethylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-5-13-11(3,10(15)16-4)8-14-7-6-12-9(14)2/h6-7,13H,5,8H2,1-4H3 |
| Standard InChI Key | YOLCWECMMPDBRI-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(C)(CN1C=CN=C1C)C(=O)OC |
Introduction
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is a complex organic compound characterized by its unique molecular structure and functional groups. It features a methyl ester group, an ethylamino substituent, and a 2-methyl-1H-imidazole moiety, which contribute to its chemical properties and biological activities. The compound's molecular formula is C11H19N3O2, and it has a molecular weight of approximately 225.29 g/mol .
Synthesis and Preparation
The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves multi-step organic synthesis techniques. These methods often include reactions such as alkylation, esterification, and amination to form the desired compound. The specific steps can vary depending on the starting materials and the desired yield.
Biological Activities and Potential Applications
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate exhibits various biological activities, primarily due to the presence of the imidazole ring. Some potential applications include:
-
Pharmacological Effects: The compound may interact with biological systems, influencing enzymatic activities or protein functions.
-
Cosmetic Applications: While not directly mentioned, compounds with similar structures could potentially be explored for skin care or other cosmetic uses, though specific applications for this compound are not well-documented.
Similar Compounds and Comparisons
Several compounds share structural similarities with Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate | Not specified | Contains an imidazole ring; lower molecular weight |
| 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | Not specified | Similar imidazole structure; carboxylic acid instead of ester |
| N-Methyl-N-(2-methylimidazolyl) propanamide | Not specified | Contains amide functional group; different nitrogen substitution pattern |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume